molecular formula C8H5F3N4O B071486 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol CAS No. 168267-75-2

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol

Cat. No. B071486
M. Wt: 230.15 g/mol
InChI Key: UOYXRXIWIBKGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol, also known as TTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTP is a synthetic compound that was first developed in the 1980s, and since then, it has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In

Scientific Research Applications

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is also used in the field of medicinal chemistry, where it has been shown to have potential applications in the development of new drugs.

Mechanism Of Action

The mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to have anti-inflammatory effects, which may be due to its inhibition of COX-2.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol in lab experiments is its stability and purity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a highly stable compound that can be easily synthesized and purified. However, one of the main limitations of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is its potential toxicity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. One area of research is the development of new drugs based on the structure of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the treatment of cancer and inflammation, and further research may lead to the development of new drugs that are more effective and less toxic. Another area of research is the study of the mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. Further research may lead to a better understanding of how 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol interacts with enzymes and proteins, which could lead to the development of new drugs that target these pathways.
Conclusion
In conclusion, 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. The synthesis of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a controlled process that results in a highly pure and stable product. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the development of new drugs, and further research may lead to the development of more effective and less toxic drugs.

properties

CAS RN

168267-75-2

Product Name

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol

Molecular Formula

C8H5F3N4O

Molecular Weight

230.15 g/mol

IUPAC Name

4-[5-(trifluoromethyl)tetrazol-1-yl]phenol

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7-12-13-14-15(7)5-1-3-6(16)4-2-5/h1-4,16H

InChI Key

UOYXRXIWIBKGOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O

synonyms

4-(5-TRIFLUOROMETHYL-TETRAZOL-1-YL)-PHENOL

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1(4-benzyloxy-phenyl)-5-trifluoromethyl-1H-tetrazole (45.3 mmol) in ethanol (100 ml) and tetrahydrofuran (100 ml) was hydrogenated at room temperature and atmospheric pressure over 10% palladium-carbon catalyst (6 g). After 2 h, the mixture was filtered and the filtrate was evaporated to give the title compound (10.4 g) as a cream solid.
Quantity
45.3 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 129 g (0.40 mol) of 1-(4-benzyloxyphenyl)-5-trifluoromethyl-1H-tetrazole in 900 mL 1:2 THF/ethanol was hydrogenated at ambient temperature over 6 g 10% Pd/C at 45 psi hydrogen for 12 h. The catalyst was removed by filtration through Celite®, the cake washed with ethanol, and the filtrate concentrated. The product was dissolved in ether, filtered through magnesium sulfate and concentrated. During concentration the product began to crystallize, as the product crystallized the mixture was flushed with hexanes to remove the ether. The resulting slurry was cooled to 0° C., aged 1 hr, filtered, and the cake washed with hexanes. The yield upon drying was 84.8 g (91.5%) of white crystalline 4-(5-trifluoromethyl-tetrazol-1-yl)-phenol: 1H NMR (CDCl3) δ 5.6 (s, 1H), 7.07 (m, 2H), 7.35 (m, 2H). MS (EI) m/z 230. Anal. Calcd for C8H5F3N4O: C, 41.75; H, 2.19; F, 24.76; N, 24.34. Found: C, 41.76; H, 2.23; F, 24.53; N, 24.42. KF <0.1%.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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